molecular formula C9H22N2O B148321 tert-Butoxy bis(dimethylamino)methane CAS No. 5815-08-7

tert-Butoxy bis(dimethylamino)methane

Cat. No. B148321
CAS RN: 5815-08-7
M. Wt: 174.28 g/mol
InChI Key: HXRAMSFGUAOAJR-UHFFFAOYSA-N
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Patent
US06858637B2

Procedure details

Bredereck's reagent (tert-butoxybis(dimethylamino)methane—16 g, 91 mmol) is added at room temperature to a solution of 2,6-dimethyl-3-nitrobromobenzene (20 g, 87 mmol) in anhydrous DMF (120 ml). The reaction mixture is heated at 120-125° C. under N2 for 5 hours or until starting material is mostly consumed according to TLC. The reaction mixture is allowed to cool to room temperature, poured into water (300 ml), and extracted with dichloromethane (100 ml×3). The combined extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to obtain a mixture of enamines as a dark brown oil. This material is carried on to the next step without purification. The crude mixture is dissolved in acetic acid/water (250 ml of 4:1), cooled to 0° C. and treated with zinc dust (57 g, 870 mmol) added slowly in portions. After complete addition, the reaction mixture is heated at 110° C. for 4 h. Zinc is removed by filtration through a celite pad and the filtrate is extracted with dichloromethane (100 ml×3). The combined extracts are dried over anhydrous sodium sulfate, concentrated and purified by flash chromatography on silica get (EtOAc/Hexane 1:20) to obtain 4-bromo-5-methylindole (5.3 g) (21) as a light purple oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
enamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
57 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]C(OC(N(C)C)N(C)C)(C)C.[CH3:13][C:14]1[C:19]([N+:20]([O-])=O)=[CH:18][CH:17]=[C:16]([CH3:23])[C:15]=1[Br:24]>CN(C=O)C.[Zn]>[Br:24][C:15]1[C:16]([CH3:23])=[CH:17][CH:18]=[C:19]2[C:14]=1[CH:13]=[CH:1][NH:20]2

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CC(C)(C)OC(N(C)C)N(C)C
Name
Quantity
20 g
Type
reactant
Smiles
CC1=C(C(=CC=C1[N+](=O)[O-])C)Br
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
enamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
57 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
122.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is mostly consumed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
poured into water (300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
This material is carried on to the next step without purification
DISSOLUTION
Type
DISSOLUTION
Details
The crude mixture is dissolved in acetic acid/water (250 ml of 4:1)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
added slowly in portions
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated at 110° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Zinc is removed by filtration through a celite pad
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with dichloromethane (100 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica
CUSTOM
Type
CUSTOM
Details
get (EtOAc/Hexane 1:20)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CNC2=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.